molecular formula C15H21NO3 B7474979 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide

Cat. No. B7474979
M. Wt: 263.33 g/mol
InChI Key: GAEGFUCPIPNKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide, also known as GSK-3α/β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) α and β isoforms, which are serine/threonine kinases involved in various cellular processes such as glycogen synthesis, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibits N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide, leading to the inhibition of various cellular processes such as glycogen synthesis, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide depend on the specific cellular process being studied. Some of the effects observed in various studies are:
1. Inhibition of tau phosphorylation: Tau is a microtubule-associated protein that is hyperphosphorylated in Alzheimer's disease. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to inhibit tau phosphorylation in vitro and in vivo.
2. Inhibition of cancer cell growth and survival: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to inhibit the growth and survival of various cancer cell lines by inducing apoptosis and cell cycle arrest.
3. Improvement of glucose metabolism and insulin sensitivity: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in lab experiments are:
1. High selectivity and potency for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is a highly selective and potent inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms, making it a valuable tool for investigating the downstream effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition.
2. Availability of commercial sources: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is commercially available from several sources, making it easily accessible to researchers.
The limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in lab experiments are:
1. Lack of specificity for other kinases: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide may inhibit other kinases besides N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms, leading to off-target effects.
2. Limited solubility in aqueous solutions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in scientific research. Some of these directions are:
1. Development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors: The development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors may lead to the discovery of new therapeutic targets for various diseases.
2. Investigation of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases: The role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases such as Parkinson's disease, Huntington's disease, and bipolar disorder remains to be fully elucidated.
3. Study of the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on stem cell differentiation: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to play a role in stem cell differentiation, and the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on stem cell fate determination warrant further investigation.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is a potent and selective inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms that has been widely used in scientific research. Its use has led to significant insights into the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in various cellular processes and diseases. However, the development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors and the investigation of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases and stem cell differentiation remain important future directions for research.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to yield the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide. The synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been widely used in scientific research as a tool compound to study the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in various cellular processes. It has been shown to inhibit N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms with high selectivity and potency, making it a valuable tool for investigating the downstream effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition. Some of the scientific research applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide are:
1. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in Alzheimer's disease: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been implicated in the pathogenesis of Alzheimer's disease, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to study the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on the pathology of Alzheimer's disease.
2. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in cancer: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to play a role in the development and progression of cancer, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to investigate the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on cancer cell growth and survival.
3. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in diabetes: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been implicated in the pathogenesis of type 2 diabetes, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to study the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on glucose metabolism and insulin sensitivity.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)14(17)16(4)10-11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEGFUCPIPNKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide

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